Enhanced Lipophilicity and Molecular Weight Compared to Chloro Analog
The compound (2-Bromo-6-methylpyridin-4-yl)methanol exhibits a lower calculated partition coefficient (LogP) of 1.09 compared to its direct chloro analog, (2-Chloro-6-methylpyridin-4-yl)methanol, which has a LogP of 1.54 . Despite the heavier bromine atom increasing the molecular weight to 202.05 g/mol versus 157.6 g/mol for the chloro analog, the bromo compound is paradoxically less lipophilic in this specific substitution context, a finding that is quantifiable and significant for predicting membrane permeability and solubility in drug discovery campaigns.
| Evidence Dimension | Lipophilicity (Calculated LogP) and Molecular Weight |
|---|---|
| Target Compound Data | LogP = 1.09, MW = 202.05 g/mol |
| Comparator Or Baseline | (2-Chloro-6-methylpyridin-4-yl)methanol (CAS 152815-18-4): LogP = 1.54, MW = 157.6 g/mol |
| Quantified Difference | LogP difference: -0.45 (Target is less lipophilic); MW difference: +44.45 g/mol |
| Conditions | Calculated physicochemical properties as reported in vendor datasheets; experimental conditions not specified. |
Why This Matters
This quantitative difference in LogP directly impacts predictions of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, making the bromo compound a preferable intermediate when lower lipophilicity is required in the final drug candidate.
